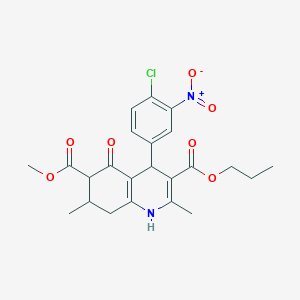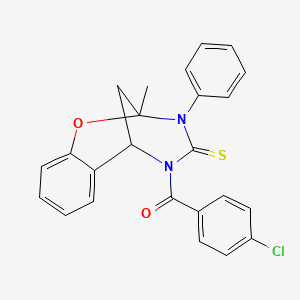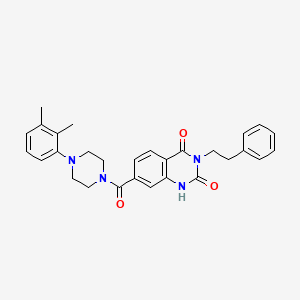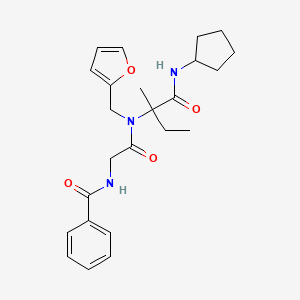![molecular formula C24H30N4O4S B11445600 6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B11445600.png)
6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives
Preparation Methods
The synthesis of 6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidin-4-ones. This cyclization can be achieved using reagents such as formic acid or triethyl orthoformate
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[3,2-d]pyrimidine ring.
Coupling Reactions: Suzuki-Miyaura coupling is a common method used to introduce various substituents onto the compound.
Scientific Research Applications
6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate various biological pathways and molecular targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as thieno[3,4-b]pyridine derivatives . These compounds share similar structural features but may differ in their biological activities and applications. The unique combination of the thieno[3,2-d]pyrimidine core with the N-phenylhexanamide group gives 6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide its distinct properties.
Properties
Molecular Formula |
C24H30N4O4S |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C24H30N4O4S/c1-3-26(4-2)21(30)17-28-19-14-16-33-22(19)23(31)27(24(28)32)15-10-6-9-13-20(29)25-18-11-7-5-8-12-18/h5,7-8,11-12,14,16H,3-4,6,9-10,13,15,17H2,1-2H3,(H,25,29) |
InChI Key |
QVNCSPQLVMTXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NC3=CC=CC=C3)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-cyclohexyl-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11445524.png)

![N-(4-chlorophenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11445529.png)

![N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B11445538.png)
![ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11445539.png)
![4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11445546.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide](/img/structure/B11445553.png)

![N-(3-acetamidophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11445581.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11445598.png)
![2-(2,4-Dichlorophenoxy)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide](/img/structure/B11445621.png)
![2-methoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11445627.png)
